molecular formula C9H10F3NO3 B6296544 Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate CAS No. 126956-18-1

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate

Cat. No.: B6296544
CAS No.: 126956-18-1
M. Wt: 237.18 g/mol
InChI Key: NNVLHKKFKGTZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate is a fluorinated organic compound known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate typically involves the reaction of 1-methyl-1H-pyrrole with trifluoroacetic acid and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity[4][4].

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-Trifluoro-2-hydroxy-2-trifluoromethylpropionate
  • Methyl ®-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
  • ®-2-三氟甲基-2-羟基丙酸

Uniqueness

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate is unique due to the presence of both a trifluoromethyl group and a pyrrole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(1-methylpyrrol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3/c1-13-5-3-4-6(13)8(15,7(14)16-2)9(10,11)12/h3-5,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVLHKKFKGTZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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